2-Decanamine, N-methyl-N-2-propynyl-

MAO-B selectivity off-target MAO-A inhibition irreversible inhibition

2-Decanamine, N-methyl-N-2-propynyl- (CAS 143347-06-2; IUPAC: N-methyl-N-prop-2-ynyldecan-2-amine) is a synthetic aliphatic propargylamine derivative belonging to a class of potent, irreversible, and selective monoamine oxidase B (MAO-B) inhibitors. Unlike older MAO-B inhibitors such as selegiline (deprenyl) and rasagiline, which possess aromatic or amphetamine-like structural frameworks, this compound features a purely aliphatic decan-2-amine backbone.

Molecular Formula C14H27N
Molecular Weight 209.37 g/mol
CAS No. 143347-06-2
Cat. No. B12556762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Decanamine, N-methyl-N-2-propynyl-
CAS143347-06-2
Molecular FormulaC14H27N
Molecular Weight209.37 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C)N(C)CC#C
InChIInChI=1S/C14H27N/c1-5-7-8-9-10-11-12-14(3)15(4)13-6-2/h2,14H,5,7-13H2,1,3-4H3
InChIKeySYTFCSLHNXBWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Decanamine, N-methyl-N-2-propynyl- (CAS 143347-06-2): Baseline Identity and Pharmacological Class for Procurement Decision-Makers


2-Decanamine, N-methyl-N-2-propynyl- (CAS 143347-06-2; IUPAC: N-methyl-N-prop-2-ynyldecan-2-amine) is a synthetic aliphatic propargylamine derivative belonging to a class of potent, irreversible, and selective monoamine oxidase B (MAO-B) inhibitors [1]. Unlike older MAO-B inhibitors such as selegiline (deprenyl) and rasagiline, which possess aromatic or amphetamine-like structural frameworks, this compound features a purely aliphatic decan-2-amine backbone. The compound was first synthesized and characterized as part of a systematic structure–activity relationship (SAR) campaign that elucidated the impact of N-alkyl chain length on MAO-B inhibitory potency and selectivity [1]. Its molecular formula is C₁₄H₂₇N, with a molecular weight of 209.37 g/mol, and it is typically supplied as a free base or hydrochloride salt for research applications [1].

Why Generic Substitution Fails for 2-Decanamine, N-methyl-N-2-propynyl-: Critical Structure–Activity Distinctions Overlooked by In-Class Swapping


Aliphatic propargylamines cannot be interchanged with generic MAO-B inhibitors because their pharmacological profile is exquisitely sensitive to N-alkyl chain length, branching at the α-carbon, and the nature of the N-substituent [1]. The 1992 SAR study demonstrated that MAO-B inhibitory potency in vitro increases with alkyl chain length up to an optimal point, while selectivity for MAO-B over MAO-A peaks at a distinct chain length [1]. Furthermore, substitution of the N-methyl by an N-ethyl group, or introduction of terminal hydroxyl, carboxyl, or carbethoxyl groups, drastically reduces inhibitory activity [1]. Critically, the decan-2-amine scaffold (compound 5 in the original series) avoids the amphetamine-like metabolite liability of selegiline, a differentiation that is not shared by all in-class analogs [2]. These nuanced SAR features mean that even a seemingly minor change—such as moving from a C10 to a C8 or C12 chain—produces a compound with meaningfully different potency, selectivity, and in vivo behavior, making unauthorized substitution scientifically unsound.

2-Decanamine, N-methyl-N-2-propynyl- Evidence Guide: Head-to-Head Quantitative Differentiation from Closest Analogs


MAO-B Selectivity Ratio (MAO-A/MAO-B IC₅₀) vs. Selegiline and In-Series Analogs

In the foundational SAR paper, 2-decanamine, N-methyl-N-2-propynyl- (designated compound 5) exhibited an MAO-A/MAO-B IC₅₀ ratio of 324 in rat liver mitochondrial preparations, indicating high selectivity for the MAO-B isoform [1]. This ratio substantially exceeds that of the reference drug deprenyl (selegiline), which displayed a ratio of 13 under identical assay conditions [1]. The most selective compound in the series (compound 8, a C8 analog) achieved a ratio of 1,095, but compound 5 uniquely balances high selectivity with in vivo oral efficacy (see Evidence Item 4) [1].

MAO-B selectivity off-target MAO-A inhibition irreversible inhibition rat liver mitochondria

Aqueous Solution Stability vs. Selegiline: A Formulation and Storage Differentiator

Compound 5 demonstrated markedly superior stability in aqueous solution compared with selegiline (deprenyl). When both compounds were dissolved in tap water and kept on the benchtop, deprenyl lost 30–40% of its MAO-B inhibitory activity per day, whereas compound 5 remained fully stable over a 1‑week monitoring period [1]. This stability profile has direct implications for the reliability of long-term drinking-water administration paradigms in rodent studies.

aqueous stability formulation shelf-life MAO-B inhibitor degradation

Absence of Amphetamine-Like Metabolite Liability vs. Selegiline

A fundamental structural advantage of 2-decanamine, N-methyl-N-2-propynyl- is the complete absence of an amphetamine-like moiety in its molecular scaffold, unlike selegiline, which is metabolized to L‑methamphetamine and L‑amphetamine [2]. The aliphatic N‑methylpropargylamine series was explicitly designed to avoid this metabolic pathway, and subsequent reviews confirm that these compounds are devoid of the toxicity and amphetaminergic behavioral effects associated with deprenyl [2]. This metabolic profile has been validated in chronic administration studies in mice, where compound 5 failed to produce observable behavioral effects at pharmacologically effective doses [1].

metabolic safety amphetamine-free deprenyl metabolite non-amphetamine MAO-B inhibitor

In Vivo Brain MAO-B Inhibition After Oral Administration: Efficacy at the Therapeutic Target Site

Compound 5 administered to mice via drinking water at 100 µg/mL produced significant inhibition of brain MAO-B activity after 9 days of treatment, as demonstrated in the original characterization study [1]. A dose‑tapering regimen (100 µg/mL on day 1 followed by 10 µg/mL or 1 µg/mL on subsequent days) was also effective, indicating that an initial loading dose can sustain MAO-B inhibition even at substantially lower maintenance doses [1]. In parallel chronic intraperitoneal injection studies, compound 5 at 2 mg/kg selectively inhibited brain MAO-B without affecting MAO-A at day 1, with cumulative MAO‑B inhibition observed over 21 days of daily treatment [1].

oral bioavailability brain MAO-B in vivo efficacy mouse model chronic dosing

Structural Differentiation from Aromatic Propargylamine MAO-B Inhibitors: Aliphatic Backbone as a Design Feature

2‑Decanamine, N-methyl-N-2-propynyl- belongs to the aliphatic N‑methylpropargylamine series, which is structurally distinct from the two clinically approved MAO‑B inhibitors: selegiline (an N‑methylpropargylamphetamine derivative) and rasagiline (an N‑propargyl‑1‑(R)‑aminoindan) [1]. The aliphatic decan‑2‑amine scaffold lacks the aromatic ring present in both selegiline (phenyl ring) and rasagiline (indane ring system), which is the structural basis for the absence of amphetamine‑like metabolites and the associated toxicity profile [2]. This purely aliphatic architecture also confers distinct physicochemical properties—higher lipophilicity and a different metabolic fate—that may influence brain penetration and duration of action in ways that cannot be extrapolated from aromatic analogs.

aliphatic amine propargylamine SAR selegiline comparison rasagiline comparison drug design

Optimal Research and Procurement Scenarios for 2-Decanamine, N-methyl-N-2-propynyl-


Preclinical Parkinson's Disease and Neuroprotection Models Requiring Chronic Oral MAO-B Inhibition Without Amphetamine Confounds

The compound's demonstrated brain MAO-B inhibition after oral administration in mice, combined with the absence of amphetamine-like metabolites [1][2], makes it an ideal tool for long-term neuroprotection studies in rodent models of Parkinson's disease. Researchers can administer the compound via drinking water with confidence in its stability [1], avoiding the behavioral confounds and regulatory complexities associated with selegiline's methamphetamine metabolite.

Selective MAO-B Pharmacological Knockout in Mechanistic CNS Studies

With an MAO-A/MAO-B IC₅₀ ratio of 324 [1], this compound enables selective pharmacological ablation of MAO-B activity while preserving MAO-A function. This is critical for experiments dissecting the distinct roles of the two MAO isoforms in neurotransmitter metabolism, oxidative stress, and neuroinflammation, where non-selective inhibitors like phenelzine would confound interpretation.

Structure–Activity Relationship (SAR) Reference Compound for Aliphatic Propargylamine Drug Discovery Programs

As compound 5 in the foundational Yu et al. 1992 SAR series [1], 2‑decanamine, N‑methyl‑N‑2‑propynyl‑ occupies a specific position in the alkyl‑chain length versus potency and selectivity continuum. Medicinal chemistry teams optimizing next‑generation MAO‑B inhibitors can use this compound as a well‑characterized comparator to benchmark the impact of structural modifications on MAO‑B potency, isoform selectivity, aqueous stability, and in vivo brain penetration.

In Vitro Biochemical Assays Requiring an Irreversible, Stable MAO-B Inhibitor Standard

The irreversible inhibition mechanism and superior aqueous stability relative to selegiline [1] make this compound a reliable positive control for in vitro MAO enzyme assays. Its stability over one week in solution reduces the need for daily preparation of inhibitor stocks, improving assay reproducibility and laboratory workflow efficiency in high‑throughput screening environments.

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